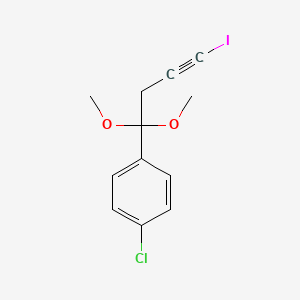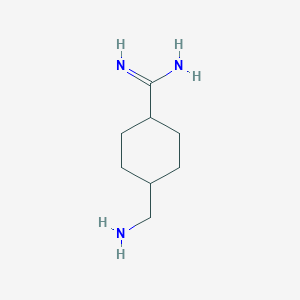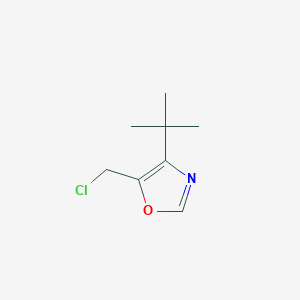
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is an organic compound with the molecular formula C12H12ClIO2. It is a derivative of benzene, featuring both chloro and iodo substituents along with a dimethoxybutynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of 1-chloro-4-iodobenzene with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by another aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF.
Major Products
The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or vinyl derivative of the original compound .
Applications De Recherche Scientifique
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene has several applications in scientific research:
Medicine: Could be used in the synthesis of pharmaceutical intermediates, although detailed studies are limited.
Industry: May find use in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action for 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene in chemical reactions typically involves the activation of the chloro and iodo groups. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in biological systems are not well-characterized.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the dimethoxybutynyl group.
4-Chloroiodobenzene: Another name for 1-Chloro-4-iodobenzene.
1-Chloro-4-(4-iodo-1,1-dimethoxy-3-butynyl)benzene: A closely related compound with slight structural variations.
Uniqueness
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is unique due to the presence of both chloro and iodo substituents along with a dimethoxybutynyl group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
61886-37-1 |
|---|---|
Formule moléculaire |
C12H12ClIO2 |
Poids moléculaire |
350.58 g/mol |
Nom IUPAC |
1-chloro-4-(4-iodo-1,1-dimethoxybut-3-ynyl)benzene |
InChI |
InChI=1S/C12H12ClIO2/c1-15-12(16-2,8-3-9-14)10-4-6-11(13)7-5-10/h4-7H,8H2,1-2H3 |
Clé InChI |
NLCMTABROHQYGS-UHFFFAOYSA-N |
SMILES canonique |
COC(CC#CI)(C1=CC=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)


![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)



![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
